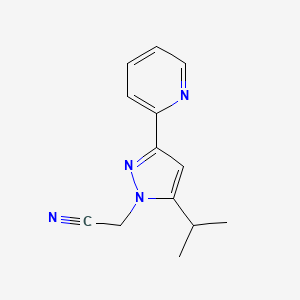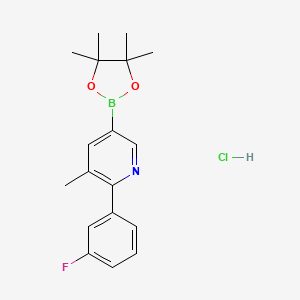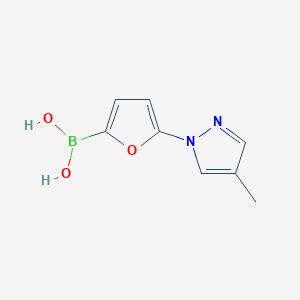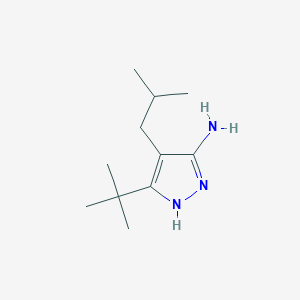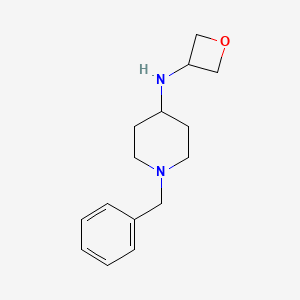
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a benzyl group and an oxetane ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The presence of the oxetane ring can enhance the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(oxetan-3-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Attachment of the Oxetane Ring: The oxetane ring is introduced through cycloaddition reactions, which can be catalyzed by various reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(oxetan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity . The benzyl and oxetane groups can enhance binding affinity and selectivity, leading to more potent and specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- 1-(Oxetan-3-yl)piperidin-4-amine
- Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate
Uniqueness
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine is unique due to the combination of its piperidine, benzyl, and oxetane moieties. This combination can result in enhanced stability, reactivity, and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)10-17-8-6-14(7-9-17)16-15-11-18-12-15/h1-5,14-16H,6-12H2 |
InChI-Schlüssel |
SOYFCSKOABHOGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2COC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)

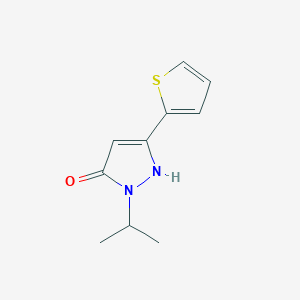
![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)
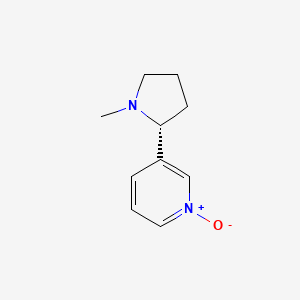
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)

